Pizuglanstat

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

匹珠格兰司他,也称为 TAS-205,是一种针对造血型前列腺素 D 合酶 (HPGDS) 的小分子抑制剂。这种酶参与前列腺素 D2 的产生,前列腺素 D2 是一种在炎症和过敏反应中起作用的化合物。 匹珠格兰司他已显示出在治疗肌营养不良疾病(如杜氏肌营养不良症)方面的潜力 .

准备方法

合成路线和反应条件

匹珠格兰司他的合成涉及多个步骤,从市售原料开始。关键步骤通常包括:

核心结构的形成: 这涉及构建哌嗪环,这是匹珠格兰司他的一个核心特征。

功能化: 在核心结构上引入各种官能团,以增强其生物活性。

纯化: 使用诸如重结晶或色谱等技术对最终化合物进行纯化,以达到高纯度。

工业生产方法

匹珠格兰司他的工业生产遵循类似的合成路线,但规模更大。该工艺针对产量和纯度进行了优化,通常涉及用于反应监测和控制的自动化系统。最终产品要经过严格的质量控制,以确保其符合药品标准。

化学反应分析

反应类型

匹珠格兰司他经历了几种类型的化学反应,包括:

氧化: 这种反应可以改变分子上的官能团,可能改变其活性。

还原: 还原反应可用于改变分子中某些原子的氧化态。

取代: 这涉及用另一个官能团取代一个官能团,这可以用来微调化合物的性质。

常用试剂和条件

氧化: 常用试剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。

还原: 硼氢化钠 (NaBH4) 和氢化铝锂 (LiAlH4) 被频繁使用。

取代: 在各种条件下,通常在催化剂存在下,使用烷基卤化物和亲核试剂等试剂。

主要产品

这些反应产生的主要产物取决于所涉及的特定官能团。例如,氧化可能产生酮或醛,而还原可能产生醇或胺。

科学研究应用

匹珠格兰司他在科学研究中具有广泛的应用:

化学: 它被用作工具化合物来研究前列腺素 D2 在各种化学途径中的作用。

生物学: 研究人员使用匹珠格兰司他来研究前列腺素 D2 的生物学功能,特别是在炎症和免疫反应中。

医学: 匹珠格兰司他正在被探索作为杜氏肌营养不良症等疾病的治疗剂,它可能有助于减少炎症和肌肉退化.

工业: 该化合物抑制前列腺素 D 合酶的能力使其在抗炎药物的开发中具有价值。

作用机制

匹珠格兰司他是通过抑制造血型前列腺素 D 合酶 (HPGDS) 来发挥其作用的。这种酶催化前列腺素 H2 转化为前列腺素 D2。通过抑制这种酶,匹珠格兰司他减少了前列腺素 D2 的产生,从而调节炎症和过敏反应。 所涉及的分子靶点和途径包括前列腺素 D2 受体和介导炎症的下游信号通路 .

相似化合物的比较

类似化合物

塞来昔布: 另一种抑制环氧合酶-2 (COX-2) 的抗炎药,但它针对前列腺素合成途径中的不同酶。

蒙特卢卡斯特: 一种用于治疗哮喘和过敏性鼻炎的 leukotriene 受体拮抗剂,它也通过不同的机制调节炎症通路。

匹珠格兰司他的独特之处

匹珠格兰司他在特异性抑制造血型前列腺素 D 合酶方面是独一无二的,这使其在前列腺素 D2 发挥重要作用的疾病中特别有效。 它的特异性降低了与作用范围更广的抗炎药物相关的副作用的可能性 .

生物活性

Pizuglanstat, also known as TAS-205, is a selective inhibitor of hematopoietic prostaglandin D synthase (HPGDS), developed by Taiho Pharmaceutical. It is primarily under investigation for its therapeutic potential in treating Duchenne muscular dystrophy (DMD), a genetic disorder characterized by progressive muscle degeneration and weakness. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and clinical trial data.

This compound functions by inhibiting HPGDS, an enzyme responsible for the production of prostaglandin D2 (PGD2). PGD2 is implicated in inflammatory responses and muscle tissue necrosis in DMD patients. By blocking PGD2 synthesis, this compound aims to mitigate inflammation and muscle damage, thereby preserving motor function in affected individuals .

Phase I and II Trials

- Phase I Study :

-

Phase II Study :

- Aimed at evaluating the efficacy and safety of this compound in DMD patients.

- Findings suggested that oral administration significantly reduced urinary excretion of PGD2 metabolites, indicating effective inhibition of HPGDS activity. No serious adverse events were reported, reinforcing the drug's safety profile .

Efficacy in Animal Models

Research involving mdx mice, a model for DMD, demonstrated that this compound administration led to:

- Improved Motor Function : Enhanced locomotor activity was observed post-treatment.

- Reduced Muscle Necrosis : Histological analyses indicated decreased muscle damage compared to untreated controls .

Case Studies

A notable case study involved a DMD patient treated with this compound as part of an early-phase clinical trial. The patient exhibited:

- Functional Improvements : Increased mobility scores were recorded over a 12-month period.

- Quality of Life Enhancements : Patient-reported outcomes showed significant improvements in physical and emotional functioning .

Summary of Clinical Trial Data

| Study Phase | Objective | Key Findings | Status |

|---|---|---|---|

| Phase I | Safety & Pharmacokinetics | Well-tolerated; linear PK; steady-state by Day 4 | Completed |

| Phase II | Efficacy & Safety in DMD Patients | Significant reduction in PGD2 metabolites; safe | Completed |

| Phase III | Efficacy & Safety in broader DMD population | Ongoing trials aiming for regulatory approval | Ongoing |

Future Directions

This compound is currently undergoing Phase III clinical trials aimed at confirming its efficacy across a broader patient population with varying dystrophin gene mutations. If successful, it could offer a much-needed treatment option for patients who have limited alternatives due to the nature of their genetic mutations .

属性

IUPAC Name |

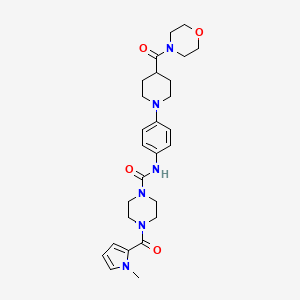

4-(1-methylpyrrole-2-carbonyl)-N-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N6O4/c1-29-10-2-3-24(29)26(35)31-13-15-33(16-14-31)27(36)28-22-4-6-23(7-5-22)30-11-8-21(9-12-30)25(34)32-17-19-37-20-18-32/h2-7,10,21H,8-9,11-20H2,1H3,(H,28,36) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFJGCDCPYTEKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)N4CCC(CC4)C(=O)N5CCOCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244967-98-3 |

Source

|

| Record name | Pizuglanstat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244967983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PIZUGLANSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04RV4N7EMO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。